Nitro-paps

Description

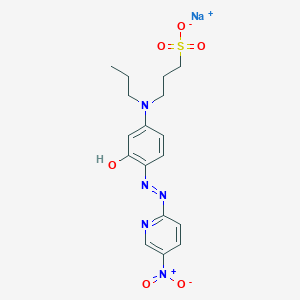

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

113516-70-4 |

|---|---|

Molecular Formula |

C17H20N5NaO6S |

Molecular Weight |

445.4 g/mol |

IUPAC Name |

sodium;3-[3-hydroxy-4-[(5-nitropyridin-2-yl)diazenyl]-N-propylanilino]propane-1-sulfonate |

InChI |

InChI=1S/C17H21N5O6S.Na/c1-2-8-21(9-3-10-29(26,27)28)13-4-6-15(16(23)11-13)19-20-17-7-5-14(12-18-17)22(24)25;/h4-7,11-12,23H,2-3,8-10H2,1H3,(H,26,27,28);/q;+1/p-1 |

InChI Key |

HKJSGHIZAWWIAC-UHFFFAOYSA-N |

SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Isomeric SMILES |

CCCN(CCCS(=O)(=O)O)C1=CC(=O)C(=NNC2=NC=C(C=C2)[N+](=O)[O-])C=C1 |

Canonical SMILES |

CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)[N+](=O)[O-])O.[Na+] |

Synonyms |

2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol nitro-PAPS |

Origin of Product |

United States |

Foundational & Exploratory

what is Nitro-paps and its chemical structure

An In-Depth Technical Guide to Nitro-PAPS

Introduction

This compound, with the full chemical name 2-(5-nitro-2-pyridylazo)-5-[N-propyl-N-(3-sulfopropyl)amino]phenol disodium (B8443419) salt dihydrate, is a highly sensitive and water-soluble chromogenic reagent.[1][2] As a member of the pyridylazo compound family, it is extensively utilized in analytical chemistry and clinical diagnostics for the colorimetric determination of various metal ions.[3][4] Its primary mechanism involves forming vibrant, water-soluble chelate complexes with metal ions, which induces a significant and quantifiable shift in its absorption spectrum.[1][3] This property allows for the precise measurement of trace metals in complex biological and environmental samples.[1] More recently, its application has expanded into molecular biology for the visual detection of DNA amplification.[5]

Chemical Properties and Structure

This compound is a synthetic azo compound characterized by a nitro group on a pyridyl ring linked to a substituted phenol (B47542). This structure is responsible for its chromogenic properties upon chelation with metal ions.

Chemical Structure Representation

While a detailed 2D chemical structure is complex, its composition can be understood by its primary functional groups: a nitro-pyridylazo chelating group, a phenol ring, and an N-propyl-N-(sulfopropyl)amino solubilizing group. The SMILES (Simplified Molecular-Input Line-Entry System) notation for the monosodium salt is CCCN(CCCS(=O)(=O)[O-])C1=CC(=C(C=C1)N=NC2=NC=C(C=C2)--INVALID-LINK--[O-])O.[Na+].[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | References |

| CAS Number | 143205-66-7 | [4][7][8][9] |

| IUPAC Name | disodium;3-[4-[(5-nitropyridin-2-yl)diazenyl]-3-oxido-N-propylanilino]propane-1-sulfonate | [1] |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S·2H₂O | [4][7][9] |

| Molecular Weight | 503.45 g/mol | [4][7][9] |

| Appearance | Dark green to dark greenish-brown powder | [4][7][10] |

| Purity | ≥90% | [4][10] |

| Solubility | Soluble in water | [2][10] |

| Storage | 2–8 °C, protected from moisture and light | [4][10] |

Mechanism of Action

The core function of this compound is its ability to act as a chelating agent. It forms stable, colored complexes with divalent metal ions such as zinc (Zn²⁺), iron (Fe²⁺), copper (Cu²⁺), cobalt (Co²⁺), and nickel (Ni²⁺).[3] The formation of the metal-ligand complex alters the electronic configuration of the molecule, causing a significant shift in its maximum absorbance wavelength (λmax) to the visible region, typically between 560-595 nm.[3][11] The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative analysis via spectrophotometry.[1][12]

The selectivity of this compound for a specific metal ion can be enhanced by controlling the reaction conditions, such as pH and the use of masking agents.[1] For instance, in serum zinc assays, other interfering ions are complexed with cyanide, while chloral (B1216628) hydrate (B1144303) is used to selectively demask the zinc ions, allowing them to react specifically with this compound.[2]

Table 2: Spectrophotometric Properties of this compound and its Metal Complexes

| Species | Max Wavelength (λmax) | Molar Absorptivity (ε) | Notes | References |

| This compound (free) | ~454 nm | > 50,000 L·mol⁻¹·cm⁻¹ | In buffer | [3][10] |

| This compound-Zn²⁺ Complex | ~574 nm | 14.5 x 10⁴ L·mol⁻¹·cm⁻¹ | In serum assay conditions | [2] |

| Various Metal Complexes | 563 – 593 nm | 10⁴ – 10⁵ L·mol⁻¹·cm⁻¹ | For Fe(II), Cu(II), Co(II), Ni(II), Zn(II) | [3] |

Key Applications and Experimental Protocols

This compound is a versatile reagent with applications ranging from clinical chemistry to molecular diagnostics.

Determination of Metal Ions in Biological Samples

A primary application of this compound is in the direct colorimetric assay of trace metals in serum, most notably zinc and iron.[2][12]

Experimental Protocol: Direct Colorimetric Assay of Serum Zinc [2][13]

This protocol outlines the measurement of zinc in serum, a common clinical diagnostic test.

-

Principle: Interfering metal ions in the serum sample are first bound and "masked" by forming cyanide complexes. Zinc ions are then selectively "demasked" using chloral hydrate, allowing them to react with this compound to form a colored complex.[2]

-

Reagent Preparation:

-

Procedure:

-

Pipette the sample (e.g., 20 µL serum), standard, and a blank into separate microwell plate wells or cuvettes.[2]

-

Add the combined reagent mixture containing this compound and demasking agents.

-

Incubate for a specified time at a controlled temperature (e.g., 5 minutes at room temperature).[13]

-

Read the absorbance of the sample and standard against the reagent blank at approximately 570-580 nm.[2][13]

-

-

Calculation: The zinc concentration in the sample is calculated based on the ratio of its absorbance to the absorbance of the standard.

Simultaneous Analysis of Heavy Metals by HPLC

This compound is also employed as an on-line pre-column derivatizing reagent in Ion Pair-Reversed Phase High-Performance Liquid Chromatography (IP-RP-HPLC).[3][14] This technique allows for the simultaneous separation and quantification of multiple heavy metals, such as Cu(II), Co(II), Ni(II), and Fe(II), in water and other environmental samples.[3][14]

Colorimetric Detection of DNA Amplification

A novel application for this compound is in the visual detection of DNA amplification products from methods like Loop-mediated Isothermal Amplification (LAMP) and Polymerase Chain Reaction (PCR).[5][15]

-

Principle: The assay relies on the competitive binding of manganese ions (Mn²⁺) between this compound and pyrophosphate (PPi), a byproduct of DNA amplification.

-

Mechanism:

-

Initial State: Before amplification, Mn²⁺ ions are added to the reaction mix, where they form a purple-brown complex with this compound.[15]

-

During Amplification: As DNA polymerase incorporates dNTPs into the new DNA strand, PPi is released.

-

Final State: The newly generated PPi has a high affinity for Mn²⁺ and sequesters it from the this compound complex. This releases the free this compound dye, causing the solution to revert to its original yellow color.[5][15]

-

-

Readout: A simple visual color change from purple-brown (negative) to yellow (positive) indicates successful DNA amplification, eliminating the need for electrophoresis or fluorescence detection.[5]

References

- 1. Buy this compound DISODIUM SALT | 115408-94-1 [smolecule.com]

- 2. A sensitive, direct colorimetric assay of serum zinc using this compound and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. This compound [sorachim.com]

- 5. Improved visual detection of DNA amplification using pyridylazophenol metal sensing dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C17H20N5NaO6S | CID 3082664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dojindo.com [dojindo.com]

- 8. watson-int.com [watson-int.com]

- 9. gerbu.de [gerbu.de]

- 10. This compound - Innovative Enzymes [innovativeenzymes.com]

- 11. researchgate.net [researchgate.net]

- 12. medichem-me.com [medichem-me.com]

- 13. gest.joyadv.it [gest.joyadv.it]

- 14. 2024.sci-hub.se [2024.sci-hub.se]

- 15. US11512342B1 - Compositions and methods for detecting pyrophosphate products of enzyme reactions using pyridylazoaniline dyes - Google Patents [patents.google.com]

In-Depth Technical Guide to Colorimetric Iron Detection Using the Nitro-PAPS Principle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nitro-PAPS principle for the colorimetric determination of iron, tailored for its application in research and drug development settings. The document outlines the core chemical principles, detailed experimental protocols, and key performance characteristics of the assay.

Core Principle

The this compound method is a sensitive and specific colorimetric assay for the quantification of iron in biological samples, typically serum or plasma. The principle of the assay is based on a three-step reaction:

-

Dissociation: In an acidic medium, ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin. Guanidine hydrochloride is commonly used as the dissociating agent.

-

Reduction: The released ferric iron (Fe³⁺) is then reduced to its ferrous form (Fe²⁺) by a suitable reducing agent, such as thiourea (B124793) or ascorbic acid.

-

Complex Formation: The ferrous iron (Fe²⁺) reacts with the chromogen, 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound), to form a stable, colored complex. The intensity of the color, which is directly proportional to the iron concentration, is measured spectrophotometrically.

The following diagram illustrates the fundamental reaction pathway of the this compound assay.

Quantitative Data Summary

The this compound method for iron determination exhibits high sensitivity and precision. The following table summarizes the key quantitative performance parameters of the assay as reported in the literature.

| Parameter | Value | Source |

| Molar Absorptivity (ε) | 9.4 x 10⁴ L/mol·cm | [1][2] |

| Wavelength (λmax) | 582 - 585 nm | [1][3] |

| Linearity | Up to 400 µg/dL | [3] |

| Measurement Range | 11 - 1000 µg/dL | [4] |

| Within-Run Precision (CV) | 0.7 - 2.9% | [1][2] |

| 2.5 - 2.8% | [5] | |

| Between-Run Precision (CV) | 1.1 - 3.6% | [1][2] |

| Correlation with Reference Method | r = 0.995 | [1][2] |

Experimental Protocols

This section provides a detailed methodology for the colorimetric determination of iron using the this compound principle.

Reagent Preparation

Note: Use iron-free deionized or distilled water for all reagent preparations. Glassware should be acid-washed (e.g., with 1M HCl or HNO₃) and rinsed thoroughly with iron-free water to avoid contamination.[3]

-

Iron Assay Reagent (Working Solution):

-

Guanidine hydrochloride: 2.2 mol/L

-

This compound: 26 µmol/L

-

Thiourea (Reducing Agent): 60.0 mmol/L

-

The final pH of this reagent should be approximately 4.8.[3] Commercial kits often provide this as a ready-to-use liquid reagent.

-

-

Iron Standard (100 µg/dL):

-

A certified iron standard solution is recommended for accuracy. Alternatively, a stock solution can be prepared from analytical grade ferrous ammonium (B1175870) sulfate.

-

-

Blank:

-

Iron-free deionized or distilled water.

-

Sample Handling and Preparation

-

Sample Type: Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used. Other anticoagulants should be avoided.[3]

-

Sample Stability: Serum iron is reported to be stable for 4 days at 20-25°C and for 7 days at 2-8°C.[3]

-

Sample Preparation: Samples should be centrifuged to remove any particulate matter.

Assay Procedure

The following diagram outlines the general experimental workflow for the this compound iron assay.

Step-by-step protocol:

-

Label cuvettes for Blank, Standard, and Sample(s).

-

Pipette 100 µL of iron-free water into the "Blank" cuvette.[3]

-

Pipette 100 µL of Iron Standard into the "Standard" cuvette.[3]

-

Pipette 100 µL of serum or plasma sample into the respective "Sample" cuvette(s).[3]

-

Add 1000 µL of the Iron Assay Reagent to each cuvette.[3]

-

Mix the contents of each cuvette thoroughly.

-

Incubate the cuvettes for 5 minutes at 37°C or for 10 minutes at 20-25°C.[3]

-

Set the spectrophotometer to a wavelength of 582 nm and zero the instrument using the "Blank" cuvette.

-

Read the absorbance of the "Standard" and "Sample(s)". The final color is stable for at least one hour.[3]

Calculation of Results

The iron concentration in the sample is calculated using the following formula:

Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard (µg/dL)

If the sample's iron concentration exceeds the linearity of the assay (e.g., > 400 µg/dL), the sample should be diluted with a 0.9% sodium chloride solution, the assay repeated, and the final result multiplied by the dilution factor.[3]

Management of Interferences

Several substances can potentially interfere with the this compound iron assay. It is crucial to be aware of these and take appropriate measures to ensure accurate results.

-

Copper and Zinc: These ions can also react with this compound. Their interference can be effectively eliminated by the inclusion of thioglycollate or thiourea in the reagent mixture, which form stable complexes with copper and zinc.[1][2]

-

Hemolysis: Hemoglobin contains iron and will cause falsely elevated results. Therefore, hemolyzed samples should be avoided.

-

Lipemia: High levels of triglycerides (up to 400 mg/dL) have been reported to significantly influence this assay.[3] Lipemic samples may require ultracentrifugation or other clearing techniques.

-

Contamination: Iron is a common contaminant. The use of disposable plasticware is recommended to avoid iron contamination from glassware.[3]

Conclusion

The this compound method provides a robust, sensitive, and specific means for the colorimetric determination of iron in biological samples. Its straightforward protocol and high performance make it a valuable tool for researchers, scientists, and drug development professionals. Adherence to proper sample handling, reagent preparation, and awareness of potential interferences are essential for obtaining accurate and reproducible results.

References

- 1. A sensitive, direct colorimetric assay of serum iron using the chromogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive, direct colorimetric assay of serum iron using the chromogen, this compound. | CoLab [colab.ws]

- 3. medichem-me.com [medichem-me.com]

- 4. scribd.com [scribd.com]

- 5. Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Nitro-PAPS in Zinc Quantification: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, in the colorimetric quantification of zinc. This chromogenic chelator has become a valuable tool in various research and clinical settings due to its high sensitivity and water solubility.

Core Mechanism of Zinc Detection

This compound is a highly sensitive and water-soluble reagent that forms a stable, colored complex with zinc ions in an alkaline solution.[1][2] The reaction results in a distinct color change, with the resulting zinc-Nitro-PAPS complex exhibiting a maximum absorbance at approximately 574-575 nm.[1][3] This direct colorimetric assay allows for the quantification of zinc in biological samples without the need for deproteinization.

The underlying principle involves the formation of a chelate complex. The this compound molecule acts as a ligand, binding to the zinc ion through its nitrogen and oxygen atoms. This coordination induces a shift in the electron distribution within the chromophore of the this compound molecule, leading to a significant change in its light-absorbing properties. The intensity of the resulting purple color is directly proportional to the concentration of zinc in the sample.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the this compound method for zinc quantification.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 14.5 x 10⁴ L/mol·cm | [2][3] |

| Wavelength of Max. Absorbance (λmax) | 574 - 575 nm | [1][3] |

| Optimal pH Range | 7.8 - 8.5 | [3] |

| Linearity Range | Up to 1000 µg/dL | [1] |

| Limit of Detection | 5 µg/dL | [1] |

Experimental Protocol: Serum Zinc Quantification

This protocol is a synthesized methodology based on established procedures for the determination of zinc in serum samples using this compound.[3]

1. Reagent Preparation:

-

Tris Buffer (0.4 mol/L, pH 8.1): Dissolve the appropriate amount of Tris(hydroxymethyl)aminomethane in deionized water, adjust the pH to 8.1 with HCl, and dilute to the final volume.

-

This compound Solution (0.6 mmol/L): Dissolve 30.2 mg of this compound in 90 mL of deionized water. Adjust the pH to 8.1 with 1 mol/L NaOH or 1 mol/L HCl and bring the final volume to 100 mL with deionized water.[3]

-

Potassium Cyanide (KCN) Solution (0.5 mol/L): Handle with extreme caution in a well-ventilated fume hood. Dissolve the required amount of KCN in deionized water to the final volume.

-

Chloral (B1216628) Hydrate (B1144303) Solution (1 mol/L): Dissolve the required amount of chloral hydrate in deionized water to the final volume.[3]

-

Guanidine-Tris-Ascorbate-Cyanide (GTAC) Solution: Prepare immediately before use by dissolving 20 mg of sodium L-ascorbate in 10 mL of a solution containing 67 g of guanidine (B92328) HCl in 100 mL of Tris buffer (pH 8.1). Add 0.1 mL of the KCN solution to this mixture.[3]

2. Assay Procedure:

-

Sample Preparation: Use serum as the sample.

-

Masking of Interfering Ions: In a suitable reaction vessel (e.g., a microwell plate), mix the serum sample with the GTAC solution. This step utilizes cyanide to form stable complexes with interfering metal ions such as copper and iron.[2][3]

-

Demasking of Zinc: Add the chloral hydrate solution to the mixture. Chloral hydrate selectively displaces zinc from its cyanide complex, making it available to react with this compound.[2][3]

-

Color Development: Add the this compound solution to the reaction mixture.

-

Incubation: Allow the reaction to proceed for a specified time at a controlled temperature as determined by the specific assay validation.

-

Spectrophotometric Measurement: Measure the absorbance of the solution at 577 nm (or the determined λmax) against a reagent blank.[3] A reference wavelength (e.g., 650 nm) can be used to correct for background absorbance.[3]

-

Quantification: Determine the zinc concentration from a standard curve prepared using known concentrations of zinc.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved in this compound-based zinc quantification, the following diagrams illustrate the core reaction and the experimental workflow.

References

An In-depth Technical Guide to the Core Properties of Nitro-PAPS Chromogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitro-PAPS, chemically known as 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, is a highly sensitive and water-soluble chromogenic agent.[1][2] While its name might suggest a role in sulfotransferase and PAPS-related enzymatic pathways, its primary and well-documented application lies in the direct colorimetric determination of metal ions, most notably iron (Fe) and zinc (Zn), in biological samples.[2][3][4] This guide provides a comprehensive overview of the core properties of this compound and its application in quantitative colorimetric assays.

Core Properties of this compound

This compound is a complex organic molecule that forms highly colored complexes with metal ions. Its high molar absorptivity contributes to the exceptional sensitivity of assays in which it is employed.

| Property | Value | Reference |

| Chemical Name | 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, disodium (B8443419) salt, dihydrate | [5] |

| Molecular Formula | C₁₇H₁₉N₅Na₂O₆S·2H₂O | [5] |

| Molecular Weight | 503.45 g/mol | [5] |

| Appearance | Dark green or dark green-brown powder | [5] |

| λmax (Fe²⁺ Complex) | 582 nm - 585 nm | [2][6] |

| Molar Absorptivity (Fe²⁺ Complex) | 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm | [6] |

| λmax (Zn²⁺ Complex) | 570 nm - 578 nm | [1][7] |

| Molar Absorptivity (Zn²⁺ Complex) | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ at 574 nm | [1] |

| Storage Conditions | 2–8 °C, protected from moisture and light | [5] |

Signaling Pathways and Experimental Workflows

Reaction Mechanism of Metal Ion Detection

The fundamental principle behind the use of this compound in colorimetric assays is the formation of a stable, colored complex upon chelation with a metal ion. The intensity of the resulting color is directly proportional to the concentration of the metal ion in the sample.

Caption: Chelation of a metal ion by the this compound chromogen to form a colored complex.

Experimental Workflow for Serum Iron Determination

The determination of iron in serum using this compound involves the dissociation of iron from its transport protein, transferrin, reduction to the ferrous state, and subsequent complexation with the chromogen.

Caption: A typical workflow for the colorimetric determination of iron in serum.

Experimental Protocols

Serum Iron Assay

This protocol is adapted from methodologies for the colorimetric determination of serum iron.[2]

1. Reagent Preparation:

-

Reagent R: A solution containing Guanidine hydrochloride (2.2 mol/L, pH 4.8), this compound (26 µmol/L), Thiourea (60.0 mmol/L), and a reducing agent.[2]

2. Assay Procedure:

-

Pipette 1000 µL of Reagent R into cuvettes for a blank, standard, and sample.

-

Add 100 µL of distilled water (for blank), iron standard, or sample to the respective cuvettes.

-

Mix thoroughly.

-

Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[2]

-

Measure the absorbance at 578 nm or 582 nm against the reagent blank. The final color is stable for one hour.[2]

3. Considerations:

-

Use of fresh, non-hemolyzed serum is recommended. Heparinized plasma may be used, but other anticoagulants should be avoided.[2]

-

Contamination of glassware with iron is a significant source of error; disposable materials are recommended.[2]

Serum Zinc Assay

This protocol is based on a direct colorimetric assay for serum zinc.[1][8]

1. Reagent Preparation:

-

Reagent 1 (R1): A buffer solution, often containing chelating agents to mask interfering ions. For example, a borate (B1201080) buffer (pH 8.2) with salicylaldoxime (B1680748) and dimethylglyoxime.[9]

-

Reagent 2 (R2): A solution containing this compound (e.g., 0.4 mmol/L).[9]

-

Some kits may provide a combined, ready-to-use working reagent.[7]

2. Assay Procedure:

-

Pipette a small volume of the sample (e.g., 12-20 µL) into a microplate well or cuvette.[1][8]

-

Add a larger volume of R1 (e.g., 200 µL) and incubate at 37°C for 5 minutes.[8]

-

Add R2 (e.g., 50 µL), mix, and incubate for an additional 5 minutes at 37°C.[8]

-

Measure the absorbance of the sample and a calibrator against a reagent blank at approximately 570 nm.[8]

3. Considerations:

-

To prevent interference from other metal ions in serum, a demasking step may be employed. For instance, interfering ions can be bound as cyanide complexes, with chloral (B1216628) hydrate (B1144303) used to preferentially demask the zinc ions for reaction with this compound.[1]

-

Hemolyzed samples should be avoided as hemoglobin can interfere with the assay.[7]

Conclusion

This compound is a valuable chromogenic reagent for the sensitive and direct colorimetric determination of iron and zinc in biological fluids. Its high molar absorptivity and the formation of intensely colored complexes with these metal ions allow for simple and precise quantification. The provided protocols and workflows offer a foundation for the application of this compound in research and clinical settings. It is crucial for researchers to be aware of potential interferents and to employ appropriate masking and demasking strategies to ensure the accuracy of their results.

References

- 1. A sensitive, direct colorimetric assay of serum zinc using this compound and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medichem-me.com [medichem-me.com]

- 3. kamiyabiomedical.com [kamiyabiomedical.com]

- 4. Sensitive, direct procedures for simultaneous determinations of iron and copper in serum, with use of 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (this compound) as ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound [sorachim.com]

- 6. A sensitive, direct colorimetric assay of serum iron using the chromogen, this compound. | CoLab [colab.ws]

- 7. gest.joyadv.it [gest.joyadv.it]

- 8. weldonbiotech.com [weldonbiotech.com]

- 9. chema.com [chema.com]

An In-depth Technical Guide to the Nitro-PAPS Reaction with Ferrous Ions for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical applications of 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, for the quantitative determination of ferrous ions (Fe²⁺). The reaction between this compound and ferrous ions forms a stable, intensely colored complex, making it a highly sensitive method for spectrophotometric analysis. This guide details the reaction's core principles, experimental protocols, quantitative data, and potential interferences, offering valuable insights for researchers in various scientific and drug development fields.

Core Principles of the this compound Reaction

The fundamental principle of the this compound assay lies in the formation of a specific and stable colored complex between ferrous ions and the this compound chromogen.[1] In a typical assay, the sample containing iron is first treated to ensure all iron is in the ferrous (Fe²⁺) state and liberated from any protein binding. This is usually achieved by the addition of a reducing agent and a protein denaturant in an acidic buffer.[1]

The key steps in the reaction are:

-

Liberation of Iron: In biological samples like serum, iron is bound to transport proteins such as transferrin. An acidic medium and a denaturing agent, like guanidine (B92328) hydrochloride or sodium dodecyl sulfate, are used to dissociate the iron from these proteins.[1]

-

Reduction of Ferric Iron: Since the this compound reagent is specific for ferrous ions, any ferric iron (Fe³⁺) present in the sample must be reduced to Fe²⁺. This is accomplished using a reducing agent such as thiourea (B124793) or ascorbic acid.[1]

-

Complex Formation: The ferrous ions then react with this compound to form a highly colored complex. The intensity of the color, which can be measured spectrophotometrically, is directly proportional to the concentration of iron in the sample.[1]

The resulting complex exhibits a strong absorbance at a specific wavelength, allowing for sensitive and accurate quantification of ferrous iron.

Quantitative Data Summary

The this compound method is characterized by its high sensitivity and precision. The following tables summarize key quantitative parameters reported in the literature.

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm | [2] |

| Wavelength of Maximum Absorbance (λmax) | 582 nm - 585 nm | [1][2] |

| Linearity Range | Up to 400 µg/dL | [1] |

| Precision Type | Coefficient of Variation (CV) | Reference |

| Within-run | 0.7 - 2.9% | [2] |

| Between-run | 1.1 - 3.6% | [2] |

Experimental Protocols

This section provides a detailed methodology for the determination of ferrous ions using the this compound reaction, based on established protocols for serum iron analysis.

Reagent Preparation

-

Reagent R (Working Solution):

-

Iron Standard:

-

A standard solution of a known iron concentration is required for calibration. Commercially available iron standards are recommended.

-

Assay Procedure

-

Sample Preparation:

-

Assay Mix:

-

Prepare three sets of tubes: Blank, Standard, and Sample.

-

Blank: Add 100 µL of double-distilled water.

-

Standard: Add 100 µL of the Iron Standard solution.

-

Sample: Add 100 µL of the sample to be tested.

-

To each tube, add 1000 µL of the Reagent R working solution.[1]

-

-

Incubation:

-

Mix the contents of each tube thoroughly.

-

Incubate for 5 minutes at 37°C or 10 minutes at 20-25°C.[1]

-

-

Spectrophotometric Measurement:

-

Calculation:

-

The concentration of iron in the sample can be calculated using the following formula:

-

Iron Concentration = (Absorbance of Sample / Absorbance of Standard) * Concentration of Standard

-

-

Interferences

Several substances can potentially interfere with the this compound assay for iron:

-

Copper and Zinc: These ions can also form complexes with this compound. Their interference can be eliminated by the addition of a chelating agent like thioglycollate, which forms stable complexes with copper and zinc.[2]

-

Hemoglobin and Lipemia: High levels of hemoglobin (hemolysis) and lipids (lipemia) in serum samples can cause interference.[3]

-

Contamination: Glassware contaminated with iron is a significant source of error. It is recommended to use disposable plasticware or acid-washed glassware to avoid contamination.[1]

-

Triglycerides: High concentrations of triglycerides (up to 400 mg/dL) can significantly influence the assay results.[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows described in this guide.

Caption: Reaction pathway for the determination of ferrous ions using this compound.

Caption: General experimental workflow for the this compound iron assay.

References

Quantitative Analysis of Trace Metals Using Nitro-PAPS: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 2-(5-nitro-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol, commonly known as Nitro-PAPS, for the quantitative analysis of trace metals. This compound is a highly sensitive chromogenic reagent that forms stable, colored complexes with a variety of metal ions, making it a valuable tool in spectrophotometric analysis. This guide covers the core principles of this compound-based metal analysis, detailed experimental protocols, and extensive quantitative data to support researchers in the fields of analytical chemistry, environmental monitoring, and pharmaceutical development.

Core Principles and Reaction Mechanism

This compound belongs to the family of pyridylazo dyes, which are well-established chelating agents in analytical chemistry. The fundamental principle behind its use in quantitative analysis lies in the formation of a metal-ligand complex that exhibits strong absorbance in the visible region of the electromagnetic spectrum. This complex formation leads to a significant color change, and the intensity of the color is directly proportional to the concentration of the metal ion, a relationship governed by the Beer-Lambert Law.

The chelation of a metal ion by this compound typically involves the nitrogen atom of the pyridine (B92270) ring, one of the azo group's nitrogen atoms, and the oxygen atom of the hydroxyl group, forming a stable five- or six-membered ring structure with the metal ion. This coordination alters the electronic structure of the dye molecule, resulting in a bathochromic shift (shift to a longer wavelength) of its maximum absorbance (λmax) and an increase in its molar absorptivity (ε), which enhances the sensitivity of the analysis.

Caption: Generalized chelation reaction of this compound with a metal ion.

Synthesis of this compound Reagent

While this compound is commercially available, a general understanding of its synthesis is valuable for researchers. The synthesis of pyridylazo dyes like this compound typically involves a two-step process: diazotization followed by azo coupling.

Step 1: Diazotization of 2-amino-5-nitropyridine (B18323) 2-amino-5-nitropyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt. The low temperature is crucial to maintain the stability of the diazonium salt.

Step 2: Azo Coupling The freshly prepared diazonium salt is then reacted with the coupling agent, which for this compound is N-n-propyl-N-(3-sulfopropyl)aminophenol. This electrophilic aromatic substitution reaction results in the formation of the this compound molecule.

Caption: General synthesis workflow for this compound.

Quantitative Data for Trace Metal Analysis

The following tables summarize the key quantitative parameters for the analysis of various trace metals using this compound and similar pyridylazo reagents. These values are essential for method development and validation.

Table 1: Spectrophotometric Data for Metal-Nitro-PAPS Complexes

| Metal Ion | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Optimal pH | Linearity Range (µg/mL) |

| Zinc (Zn²⁺) | 574 | 1.45 x 10⁵[1] | ~8.0 | - |

| Vanadium (V⁵⁺) | 593 | - | 4.0 | 0.005 - 0.015[1] |

| Cobalt (Co²⁺) | 593 | - | 4.0 | 0.001 - 0.003[1] |

| Iron (Fe³⁺) | - | - | - | - |

Table 2: Performance Characteristics of this compound Based Assays

| Metal Ion | Detection Limit (µg/L) | Precision (RSD, %) |

| Vanadium (V⁵⁺) | 0.017[1] | - |

| Cobalt (Co²⁺) | 0.055[1] | - |

| Zinc (Zn²⁺) | - | Within-run: 1.6-2.3, Between-run: 1.8-5.2[1] |

Experimental Protocols

The following are detailed protocols for the quantitative determination of specific trace metals using this compound.

Simultaneous Determination of Vanadium and Cobalt

This protocol is adapted from a method for the analysis of steel and environmental materials.

Reagents:

-

This compound solution (9 x 10⁻⁴ mol/L): Dissolve 0.0906 g of this compound in 200 mL of deionized water.

-

Acetate (B1210297) buffer (1 mol/L, pH 4.0): Prepare by mixing appropriate volumes of 1 mol/L acetic acid and 1 mol/L sodium acetate.

-

Disodium (B8443419) hydrogenphosphate solution (5 x 10⁻³ mol/L): Dissolve an appropriate amount of Na₂HPO₄ in deionized water.

-

Standard Vanadium and Cobalt solutions: Prepare by diluting certified atomic absorption standards.

Procedure:

-

Transfer a sample solution containing the analytes into a 10 mL volumetric flask.

-

Add 1-3 mL of the disodium hydrogenphosphate solution.

-

Add 1 mL of the acetate buffer solution (pH 4.0).

-

Adjust the pH to 4.0 with 1 mol/L NaOH if necessary.

-

Add 1-3 mL of the this compound solution. The complex formation is immediate.

-

Dilute to the mark with deionized water.

-

Measure the absorbance at 593 nm against a reagent blank. For simultaneous determination, a chromatographic separation step is employed. The metal-Nitro-PAPS chelates are separated on an ODS column with an eluent of acetonitrile–water (55:45) containing 0.01 mol/L acetic acid, 0.01 mol/L tetrabutylammonium (B224687) bromide, and 10⁻⁴ mol/L EDTA.[1]

Caption: Experimental workflow for the simultaneous analysis of vanadium and cobalt.

Determination of Zinc in Serum

This protocol describes a direct colorimetric assay for zinc in serum samples.[1]

Reagents:

-

This compound reagent: Prepare a solution of appropriate concentration.

-

Cyanide solution: To mask interfering metal ions.

-

Chloral (B1216628) hydrate (B1144303) solution: To selectively demask zinc from its cyanide complex.

-

Standard Zinc solutions: For calibration curve.

Procedure:

-

To a serum sample (e.g., 0.02 mL), add the cyanide solution to complex all interfering metal ions and zinc.

-

Add the chloral hydrate solution to preferentially demask the zinc ions.

-

Add the this compound reagent to form the colored zinc-Nitro-PAPS complex.

-

Measure the absorbance at 574 nm.

-

Quantify the zinc concentration using a calibration curve prepared with standard zinc solutions.

Method Validation Considerations

For any analytical method, proper validation is crucial to ensure reliable and accurate results. Key validation parameters to consider for this compound based spectrophotometric methods include:

-

Linearity: Assess the concentration range over which the absorbance is directly proportional to the metal ion concentration.

-

Sensitivity: Determined by the molar absorptivity of the metal complex and the limit of detection (LOD) and limit of quantification (LOQ).

-

Precision: Evaluate the repeatability (intra-day precision) and intermediate precision (inter-day precision) of the method, typically expressed as the relative standard deviation (RSD). For the zinc assay, within-run and between-run coefficients of variation (CV) were reported to be in the ranges of 1.6-2.3% and 1.8-5.2%, respectively.[1]

-

Accuracy: Assess the closeness of the measured value to the true value, often determined by recovery studies on spiked samples or by comparison with a reference method (e.g., atomic absorption spectrometry). The zinc method correlated well with atomic absorption spectrometry.[1]

-

Selectivity/Specificity: Investigate the effect of potentially interfering ions and develop strategies to mitigate their impact, such as using masking agents. For instance, in the vanadium and cobalt analysis, disodium hydrogenphosphate is used to mask the interference from iron(III).[1]

Conclusion

This compound is a versatile and highly sensitive reagent for the spectrophotometric determination of a range of trace metals. Its ability to form intensely colored and stable complexes allows for simple, rapid, and cost-effective analytical methods. This guide provides the fundamental knowledge, quantitative data, and experimental protocols necessary for researchers to develop and validate their own analytical procedures for trace metal analysis in various matrices, from environmental samples to biological fluids and pharmaceutical products. Adherence to rigorous method validation principles will ensure the generation of high-quality, reliable data.

References

In-Depth Technical Guide to the Spectral Properties of Nitro-Paps-Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of metal complexes formed with the chromogenic ligand 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS. This document details the quantitative spectral data, experimental protocols for complex formation and analysis, and visual representations of the underlying chemical processes.

Introduction

This compound is a highly sensitive and water-soluble pyridylazo dye extensively used in analytical chemistry for the spectrophotometric determination of a variety of metal ions. Its utility lies in its ability to form stable, intensely colored complexes with metal ions in solution. The formation of these complexes results in a significant shift in the maximum absorption wavelength (λmax) of the reagent, allowing for the quantitative determination of metal ion concentrations. Understanding the spectral properties and stability of these complexes is crucial for developing robust analytical methods in various fields, including clinical diagnostics, environmental monitoring, and pharmaceutical analysis.

Spectral Properties of this compound-Metal Complexes

The interaction of this compound with different metal ions leads to the formation of complexes with distinct spectral characteristics. The key parameters, including the maximum absorption wavelength (λmax) and the molar absorptivity (ε), are summarized in Table 1. These values are critical for the quantitative spectrophotometric analysis of the respective metal ions.

Table 1: Spectral Properties of this compound-Metal Complexes

| Metal Ion | λmax (nm) of Complex | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Optimal pH |

| Fe(II) | 582 | 9.4 x 10⁴ | 4.8 |

| Zn(II) | 574 | 1.45 x 10⁵ | 8.1 |

| V(V) | 593 | - | 4.0 |

| Co(II) | 593 | - | 4.0 |

| Cu(II) | 550-580 (estimated) | ~1.3 x 10⁵ (estimated) | Acidic to Neutral |

| Ni(II) | ~580 (estimated) | ~1.0 x 10⁵ (estimated) | Neutral to Alkaline |

Data for Cu(II) and Ni(II) with this compound is limited in the reviewed literature. The provided values are estimations based on the spectral properties of complexes with structurally similar pyridylazo dyes, such as 2-(5-bromo-2-pyridylazo)-5-(N-n-propyl-N-3-sulfopropylamino)phenol (5-BR-PAPS).

Stability of this compound-Metal Complexes

Experimental Protocols

General Synthesis of Pyridylazo Dyes (including this compound)

The synthesis of pyridylazo compounds like this compound generally follows a two-step process involving diazotization followed by azo coupling.[1]

Methodology:

-

Diazotization: An aminopyridine derivative is dissolved in a strong mineral acid (e.g., hydrochloric acid) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise while maintaining the low temperature to form the reactive diazonium salt.[1]

-

Azo Coupling: The freshly prepared diazonium salt solution is slowly added to a cooled solution of the coupling agent (in the case of this compound, N-propyl-N-sulfopropylaniline) dissolved in an appropriate solvent, often under alkaline or neutral conditions. The reaction mixture is stirred for a period to ensure complete coupling.[1]

-

Purification: The resulting crude pyridylazo dye is typically purified by precipitation and filtration, followed by recrystallization from a suitable solvent to obtain the final product.[1]

Spectrophotometric Determination of Metal Ions using this compound

This protocol outlines the general procedure for the determination of a metal ion using this compound. Specific conditions such as pH and the use of masking agents will vary depending on the target metal ion.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the metal salt of known concentration.

-

Prepare a stock solution of this compound in deionized water. A typical concentration is 9 x 10⁻⁴ mol·dm⁻³.[2]

-

Prepare a buffer solution to maintain the optimal pH for complex formation (see Table 1).

-

-

Complex Formation:

-

To a sample solution containing the metal ion, add the appropriate buffer solution to adjust the pH.[2]

-

If necessary, add any masking agents to prevent interference from other metal ions. For instance, in the determination of vanadium and cobalt, EDTA can be added to the mobile phase in HPLC methods to mask interfering ions.[2]

-

Add a sufficient excess of the this compound solution to ensure complete complexation of the metal ion. The reaction is typically rapid.[2]

-

Dilute the solution to a known volume with deionized water.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of the resulting colored complex at its λmax using a spectrophotometer.

-

Use a reagent blank (containing all components except the metal ion) to zero the instrument.

-

-

Quantification:

-

Determine the concentration of the metal ion in the sample by comparing its absorbance to a calibration curve prepared using standard solutions of the metal ion.

-

Visualizing Experimental Workflows and Relationships

Synthesis of Pyridylazo Dyes

The following diagram illustrates the general workflow for the synthesis of pyridylazo dyes like this compound.

References

Nitro-PAPS as a Reagent in Clinical Chemistry: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of clinical diagnostics, chromogenic reagents are indispensable tools for the quantitative determination of various analytes. Among these, 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol, commonly known as Nitro-PAPS, has established itself as a highly sensitive and specific reagent, particularly for the spectrophotometric analysis of metal ions. This technical guide provides a comprehensive overview of this compound, detailing its core applications, underlying chemical principles, and performance characteristics. While the primary focus is on the well-documented use of this compound for iron and zinc determination, this paper also explores the standard chromogenic assays for other crucial clinical analytes, namely calcium and lipase (B570770), to offer a broader context of reagent selection in clinical chemistry. Detailed experimental protocols, quantitative data summaries, and visual representations of reaction mechanisms and workflows are provided to equip researchers and professionals in drug development with the necessary knowledge for assay development and implementation.

Introduction to this compound

This compound is a water-soluble, pyridylazo dye that functions as a chromogenic chelating agent. Its chemical structure allows it to form stable, colored complexes with specific metal ions, making it a valuable reagent in colorimetric assays. The intensity of the resulting color is directly proportional to the concentration of the analyte, which can be quantified using spectrophotometry.

Chemical Properties of this compound:

| Property | Value |

| Full Chemical Name | 2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol |

| Molecular Formula | C₁₇H₁₉N₅NaO₅S |

| Appearance | Dark green to black powder |

| Solubility | Water-soluble |

Core Applications of this compound

The primary applications of this compound in clinical chemistry are for the determination of serum iron and zinc. Its high molar absorptivity for the metal-ion complexes contributes to the high sensitivity of these assays.

Serum Iron Determination

The accurate measurement of serum iron is crucial for the diagnosis and management of anemia and iron overload disorders. This compound provides a sensitive and direct colorimetric method for this purpose.

The assay for serum iron using this compound involves a multi-step reaction. Initially, iron is released from its transport protein, transferrin, in an acidic medium. A reducing agent is then used to convert the released ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Subsequently, in an alkaline environment, the ferrous ions react with this compound to form a stable, intensely colored magenta complex. The absorbance of this complex is measured at a specific wavelength, and the iron concentration is determined by comparison with a known standard.[1][2][3]

-

Reagent Preparation:

-

Iron Releasing Reagent: An acidic buffer (e.g., acetate (B1210297) buffer, pH 4.5) containing a reducing agent (e.g., ascorbic acid).

-

Chromogenic Reagent: A solution of this compound in an alkaline buffer (e.g., TRIS buffer, pH 8.5).

-

Iron Standard: A solution of known iron concentration (e.g., 100 µg/dL).

-

-

Sample Preparation:

-

Use serum or heparinized plasma. Avoid hemolysis.

-

Centrifuge samples to remove any particulate matter.

-

-

Assay Procedure:

-

Pipette 100 µL of sample, standard, or blank (deionized water) into respective test tubes.

-

Add 1.0 mL of the Iron Releasing Reagent to each tube. Mix and incubate for 5 minutes at room temperature.

-

Add 200 µL of the Chromogenic Reagent to each tube. Mix and incubate for 10 minutes at room temperature.

-

Measure the absorbance of the sample and standard against the blank at 585 nm.

-

-

Calculation:

-

Iron Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 9.4 x 10⁴ L·mol⁻¹·cm⁻¹ at 585 nm | [1][2] |

| Within-run Precision (CV) | 0.7 - 2.9% | [1][2] |

| Between-run Precision (CV) | 1.1 - 3.6% | [1][2] |

| Correlation with Reference Method | r = 0.995 | [1][2] |

Serum Zinc Determination

Zinc is an essential trace element involved in numerous enzymatic functions. Its measurement is important in the assessment of nutritional status and in the investigation of various diseases.

In an alkaline medium, zinc reacts directly with this compound to form a colored complex.[4][5] To ensure the specificity of the assay for zinc, interfering ions such as iron and copper are masked using a chelating agent that preferentially binds to them.[6] The absorbance of the zinc-Nitro-PAPS complex is then measured spectrophotometrically.

-

Reagent Preparation:

-

Masking Reagent: A solution containing a masking agent (e.g., potassium cyanide) in an alkaline buffer.

-

Chromogenic Reagent: A solution of this compound.

-

Zinc Standard: A solution of known zinc concentration.

-

-

Sample Preparation:

-

Use serum or heparinized plasma. Avoid hemolysis.

-

-

Assay Procedure:

-

Pipette 20 µL of sample, standard, or blank into the wells of a microplate.

-

Add 150 µL of the Masking Reagent to each well.

-

Add 50 µL of the Chromogenic Reagent to each well. Mix gently.

-

Incubate for 5 minutes at room temperature.

-

Measure the absorbance at 574 nm.

-

-

Calculation:

-

Zinc Concentration (µg/dL) = (Absorbance of Sample / Absorbance of Standard) x Concentration of Standard

-

| Parameter | Value | Reference |

| Molar Absorptivity (ε) | 1.45 x 10⁵ L·mol⁻¹·cm⁻¹ at 574 nm | [7] |

| Within-run Precision (CV) | 1.6 - 2.3% | [7] |

| Between-run Precision (CV) | 1.8 - 5.2% | [7] |

Spectrophotometric Determination of Other Analytes

While this compound is not the reagent of choice for calcium and lipase, understanding the principles of their common colorimetric assays is beneficial for a comprehensive knowledge of clinical chemistry reagents.

Serum Calcium Determination

Calcium is a vital electrolyte, and its levels are tightly regulated in the body. Spectrophotometric methods for total calcium often rely on the formation of a colored complex with a specific chelating dye.

-

o-Cresolphthalein Complexone (O-CPC): In an alkaline medium, O-CPC forms a violet-colored complex with calcium.[8][9] To prevent interference from magnesium, a chelating agent like 8-hydroxyquinoline (B1678124) is often included, which preferentially binds to magnesium.[8] The absorbance is typically measured around 570-580 nm.[9]

-

5-nitro-5'-methyl-BAPTA (NM-BAPTA): This is a more recent method where calcium reacts with NM-BAPTA under alkaline conditions to form a complex.[10] This complex then reacts with EDTA, and the resulting color change is proportional to the calcium concentration.[10]

-

Reagent Preparation:

-

Assay Procedure (Microplate):

| Method | Linearity | Within-run Precision (CV) | Reference |

| O-CPC | Up to 20 mg/dL | Not specified | [8][9] |

| NM-BAPTA | 0.85 to 3.80 mmol/L | < 1.5% | [12] |

Serum Lipase Activity Determination

Lipase is an enzyme primarily produced by the pancreas that aids in the digestion of fats. Elevated levels in the blood are a key indicator of pancreatitis.

The most common spectrophotometric method for lipase activity uses a synthetic substrate, p-nitrophenyl palmitate (pNPP).[13][14] Lipase catalyzes the hydrolysis of pNPP to palmitic acid and p-nitrophenol.[13] Under alkaline conditions, p-nitrophenol is converted to the p-nitrophenolate ion, which is a yellow-colored compound that can be quantified by measuring the absorbance at 410 nm.[15] The rate of formation of p-nitrophenol is directly proportional to the lipase activity in the sample.

-

Reagent Preparation:

-

Substrate Solution: p-nitrophenyl palmitate dissolved in a suitable solvent (e.g., isopropanol) and emulsified in a buffer (e.g., Tris-HCl, pH 8.0) containing stabilizers like Triton X-100 and gum arabic.[14]

-

Enzyme Sample: Serum or plasma.

-

-

Assay Procedure (Microplate):

-

Pre-warm the substrate solution and microplate to 37°C.

-

Pipette 180 µL of the substrate solution into each well.

-

Add 20 µL of the enzyme sample to each well to initiate the reaction.

-

Immediately measure the absorbance at 410 nm kinetically over a period of 5-10 minutes.

-

-

Calculation:

-

Calculate the rate of change in absorbance per minute (ΔA/min).

-

Lipase Activity (U/L) = (ΔA/min x Total Volume x 10⁶) / (Molar Absorptivity of p-nitrophenol x Sample Volume x Light Path)

-

| Parameter | Typical Value/Range |

| Wavelength of Measurement | 405 - 415 nm |

| Optimal pH | 7.5 - 9.0 |

| Substrate Concentration | 0.5 - 1.5 mM |

Conclusion

This compound is a robust and highly sensitive chromogenic reagent for the determination of serum iron and zinc in clinical chemistry. Its favorable chemical properties lead to assays with excellent precision and correlation with reference methods. While not utilized for the determination of calcium or lipase, an understanding of the principles behind the common chromogenic assays for these analytes, such as the O-CPC method for calcium and the pNPP method for lipase, provides valuable context for researchers and professionals in the field. The detailed protocols and quantitative data presented in this guide serve as a practical resource for the implementation and development of spectrophotometric assays in a clinical or research setting. The choice of chromogenic reagent is critical to assay performance, and a thorough understanding of the available options is essential for generating accurate and reliable diagnostic data.

References

- 1. A sensitive, direct colorimetric assay of serum iron using the chromogen, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A sensitive, direct colorimetric assay of serum iron using the chromogen, this compound. | CoLab [colab.ws]

- 3. medichem-me.com [medichem-me.com]

- 4. agappe.com [agappe.com]

- 5. sbspl.com.sg [sbspl.com.sg]

- 6. chema.com [chema.com]

- 7. A sensitive, direct colorimetric assay of serum zinc using this compound and microwell plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. reckondiagnostics.com [reckondiagnostics.com]

- 9. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 10. wwwn.cdc.gov [wwwn.cdc.gov]

- 11. kamiyabiomedical.com [kamiyabiomedical.com]

- 12. Evaluation of NM-BAPTA method for plasma total calcium measurement on Cobas 8000® - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

- 14. researchgate.net [researchgate.net]

- 15. zenodo.org [zenodo.org]

A Technical Guide to the Solubility and Stability of Nitro-paps (p-Nitrophenyl Phosphate) Solutions

This technical guide provides an in-depth overview of the solubility and stability of p-Nitrophenyl Phosphate (B84403) (pNPP), a widely used chromogenic substrate for phosphatase activity assays. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations to ensure accurate and reproducible results.

Introduction

p-Nitrophenyl Phosphate (pNPP), also referred to as Nitro-paps, is a non-proteinaceous substrate essential for the colorimetric determination of both alkaline and acid phosphatase activity. Its utility in enzyme-linked immunosorbent assays (ELISA) and other spectrophotometric assays is well-established. The principle of its application lies in its hydrolysis by phosphatases, which yields inorganic phosphate and p-nitrophenol (pNP). Under alkaline conditions, the resulting p-nitrophenolate ion imparts a distinct yellow color to the solution, with a maximum absorbance at approximately 405 nm. This chromogenic property allows for the straightforward quantification of phosphatase activity.

Physicochemical Properties

The most commonly used form of pNPP is the disodium (B8443419) salt hexahydrate.

| Property | Value | References |

| Synonyms | p-Nitrophenyl Phosphate, para-Nitrophenyl Phosphate, 4-NPP, pNPP | [1][2][3] |

| Molecular Formula | C₆H₄NNa₂O₆P · 6H₂O | [1][2][4] |

| Formula Weight | 371.14 g/mol | [1][2] |

| Appearance | White to slightly yellow crystalline powder | [4] |

| UV/Vis Absorbance (λmax) | 222, 306 nm | [1][3] |

Solubility Data

pNPP is readily soluble in aqueous solutions, a key characteristic for its use in biological assays. The solubility can vary depending on the solvent and the pH of the buffer.

| Solvent | Concentration | References |

| Water | 50 mg/mL | [4] |

| PBS (pH 7.2) | ~10 mg/mL | [1][3] |

| Ethanol | ~10 mg/mL | [1][3] |

Stability of pNPP

The stability of pNPP is critical for the reliability of experimental outcomes and is dependent on its physical state and storage conditions.

Solid Form Stability

The solid form of pNPP, specifically the disodium salt hexahydrate, is stable for extended periods when stored under appropriate conditions.

| Storage Temperature | Stability | References |

| -20°C | ≥ 4 years | [1][3] |

| +2 to +8°C | 24 months (protect from light) | [4] |

Solution Stability

Aqueous solutions of pNPP are significantly less stable than the solid form due to spontaneous, non-enzymatic hydrolysis. It is therefore highly recommended to prepare solutions fresh before use.

| Storage Condition | Recommended Duration | References |

| Aqueous solution (general) | Not recommended for more than one day | [1] |

| Stock solution at -20°C | Up to 1 month | [5] |

| Stock solution at -80°C | Up to 6 months | [5] |

| Ready-to-use solution at 4°C | Up to 6 months | |

| Working solution on ice | Up to 12 hours | [6] |

Factors Influencing Solution Stability

Several factors can influence the rate of pNPP hydrolysis in solution:

-

pH: The rate of non-enzymatic hydrolysis is pH-dependent. At a pH of 9.0, the rate of hydrolysis is practically zero, while it becomes more significant at an acidic pH of 2.6-2.7.[7]

-

Temperature: The absorbance of alkaline pNPP solutions is a function of temperature, which can introduce errors in phosphatase assays if thermal equilibrium is not maintained.[8] Elevated temperatures also increase the rate of non-enzymatic hydrolysis.[7]

-

Light: pNPP solutions should be protected from light to maintain their stability.[4]

Experimental Protocols

The following are detailed methodologies for the preparation of pNPP solutions and their application in a typical alkaline phosphatase assay.

Preparation of Buffer Solutions

Commonly used buffers for alkaline phosphatase assays include Diethanolamine (B148213) and Glycine buffers.

5.1.1 1 M Diethanolamine Buffer (pH 9.8) with 0.5 mM MgCl₂

5.1.2 0.1 M Glycine Buffer (pH 10.4) with 1 mM MgCl₂ and 1 mM ZnCl₂

-

Add 7.51 g of glycine, 203 mg of MgCl₂, and 136 mg of ZnCl₂ to approximately 980 mL of deionized water and mix.[2][9]

Preparation of pNPP Substrate Solution

It is crucial to prepare the substrate solution fresh for each experiment.

-

Warm the pNPP tablets or powder to room temperature before use.[2]

-

Dissolve the pNPP in the desired buffer (e.g., 1 M Diethanolamine buffer or 0.1 M Glycine buffer) to a typical concentration of 1 mg/mL.[2][9]

Alkaline Phosphatase Assay Protocol (96-well plate format)

This protocol provides a general procedure for determining alkaline phosphatase activity.

-

Prepare serial dilutions of the enzyme sample in the appropriate buffer.

-

Add 50 µL of each enzyme dilution to the wells of a clear, flat-bottom 96-well plate.

-

Prepare blank control wells containing 50 µL of the enzyme buffer without the enzyme.

-

Initiate the enzymatic reaction by adding 50 µL of the freshly prepared pNPP substrate solution to each well.[10]

-

Incubate the plate for 10-30 minutes at either room temperature or 37°C. The plate should be protected from light during incubation.[2][10]

-

Stop the reaction by adding 50 µL of a stop solution (e.g., 3 M NaOH) to each well.[2][10]

-

Measure the absorbance of each well at 405 nm using a spectrophotometric multiwell plate reader.[2][10]

Visualizations

The following diagrams illustrate the key processes involved in the use of pNPP.

Caption: Enzymatic hydrolysis of pNPP by alkaline phosphatase.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. custombiotech.roche.com [custombiotech.roche.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. genetex.com [genetex.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. Temperature dependence of the absorbance of alkaline solutions of 4-nitrophenyl phosphate--a potential source of error in the measurement of alkaline phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to the Applications of Pyridylazo Compounds, with a Focus on Nitro-PAPS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted pyridylazo compounds are a versatile class of organic dyes with significant applications in analytical chemistry and burgeoning potential in therapeutic development.[1] Characterized by a pyridine (B92270) ring linked to an azo group, these compounds are renowned for their ability to form stable, intensely colored complexes with metal ions.[1] This property has established them as mainstays in spectrophotometric analysis for decades.[1] More recently, their biological activities, including antioxidant, antimicrobial, and anticancer properties, have garnered considerable interest within the drug discovery community.[1] This technical guide provides a comprehensive overview of the applications of pyridylazo compounds, with a special focus on the highly sensitive reagent, 2-(5-nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol (Nitro-PAPS). Detailed experimental protocols, comparative performance data, and visual representations of key processes are presented to support researchers in leveraging the full potential of these remarkable molecules.

Section 1: Performance as Analytical Reagents

Pyridylazo compounds are extensively used for the spectrophotometric determination of a wide array of metal ions.[2] The sensitivity and selectivity of these reagents can be fine-tuned by substitutions on the pyridine or the coupled aromatic ring.[2] The formation of a metal-ligand complex alters the electronic structure of the dye, leading to a significant and quantifiable shift in its light absorption properties.[3]

Mechanism of Metal Chelation

The chelation of metal ions by pyridylazo compounds typically involves the coordination of the metal ion with three key sites on the ligand molecule: the nitrogen atom of the pyridine ring, one of the nitrogen atoms of the azo group, and the oxygen atom of a hydroxyl group on the coupled aromatic ring. This terdentate binding forms a stable ring-like structure, known as a chelate. The donation of lone pair electrons from the electron-rich functional groups of the dye to the vacant d-orbitals of the metal ion is the fundamental principle behind this complex formation.[4]

Caption: Metal chelation by a pyridylazo compound.

Comparative Performance Data

The efficacy of various pyridylazo compounds as chromogenic reagents for metal ion detection is summarized in the table below. The molar absorptivity (ε) is a key indicator of the sensitivity of the reagent.

| Reagent | Target Ion | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Wavelength (λmax) (nm) | Optimal pH |

| This compound | Fe(II) | 9.4 x 10⁴ | 585 | 3.0 - 8.0 |

| Zn(II) | 1.45 x 10⁵ | 574 | - | |

| PAN | Co(II) | ~5.0 x 10⁴ | - | 4.0 - 6.0 |

| PAR | Zn(II) | 7.15 x 10⁴ | 492 | 7.4 |

| Co(II) | 5.8 x 10⁴ | 520 | - | |

| Fe(II) | 4.5 x 10⁴ | 522 | - | |

| 5-Br-PADAP | U(VI) | - | 579 | - |

| Cd(II) | 3.51 x 10⁵ | 560 | 8.0 | |

| V(V) | 8.45 x 10⁴ | 596 | - | |

| 5-Br-PAPS | Zn(II) | 1.3 x 10⁵ | - | - |

Data compiled from multiple sources.[2][5][6][7][8][9][10][11]

Section 2: Experimental Protocols for Analytical Applications

This section provides detailed methodologies for key experiments involving pyridylazo compounds.

General Synthesis of Pyridylazo Compounds

The synthesis of pyridylazo compounds is typically a two-step process involving diazotization followed by an azo coupling reaction.[5]

Caption: General synthesis workflow for pyridylazo compounds.

Experimental Protocol: Synthesis of m-Nitrophenol (A Precursor for this compound) [12]

-

Diazotization:

-

In a beaker, suspend finely powdered m-nitroaniline in a cold mixture of water and concentrated sulfuric acid.

-

Add crushed ice to the mixture with stirring.

-

Rapidly add a solution of sodium nitrite (B80452) while maintaining the temperature at 0-5°C until a positive test on starch-iodide paper is observed.

-

Allow the crystalline m-nitrobenzenediazonium sulfate (B86663) to settle and decant the supernatant liquid.[12]

-

-

Hydrolysis:

-

Heat a mixture of concentrated sulfuric acid and water to boiling (approximately 160°C) in a separate flask.

-

Slowly add the decanted liquor from the diazotization step to the boiling acid mixture.

-

Add the crystalline diazonium sulfate in small portions.

-

Continue boiling for a few minutes after the addition is complete.[12]

-

-

Isolation and Purification:

-

Pour the hot reaction mixture into a beaker of cold water with vigorous stirring to precipitate the m-nitrophenol.

-

Filter the product, wash with iced water, and dry.

-

The crude product can be purified by distillation under reduced pressure.[12]

-

Spectrophotometric Determination of Metal Ions using this compound

Experimental Protocol: Determination of Serum Zinc using this compound [6]

-

Reagent Preparation:

-

Prepare a stock standard solution of zinc (1000 mg/L).

-

Prepare a cyanide reagent containing potassium cyanide and sodium hydroxide.

-

Prepare a color reagent containing this compound, chloral (B1216628) hydrate, and a buffer.

-

-

Procedure:

-

To a serum sample, add the cyanide reagent and incubate.

-

Add the color reagent and incubate.

-

Measure the absorbance of the solution at 574 nm against a reagent blank.

-

-

Calculation:

-

Calculate the zinc concentration in the sample by comparing its absorbance to that of a zinc standard.

-

Experimental Protocol: Simultaneous Determination of Iron and Copper in Serum using this compound [9]

-

Reagent Preparation:

-

Prepare a color reagent containing this compound in a buffer solution.

-

Prepare a reducing solution containing ascorbic acid and sodium dodecyl sulfate.

-

Prepare an iron-masking reagent containing thioglycolic acid.

-

-

Procedure for Iron:

-

Mix the serum sample with the reducing solution.

-

Add the color reagent and measure the absorbance at 585 nm (A1).

-

Add the iron-masking reagent and measure the absorbance again (A2).

-

The difference in absorbance (A1 - A2) is proportional to the iron concentration.

-

-

Procedure for Copper:

-

The absorbance at 550 nm after the addition of the color reagent is proportional to the copper concentration.

-

-

Calculation:

-

Determine the concentrations of iron and copper from calibration curves prepared with standard solutions.

-

Section 3: Applications in Drug Discovery and Development

The structural motifs found in pyridylazo compounds, particularly the pyrazole (B372694) and pyridine rings, are considered "privileged structures" in medicinal chemistry.[13] These scaffolds are present in numerous kinase inhibitors that have shown promise as anticancer agents.[13]

Pyridylazo-Related Compounds as Kinase Inhibitors

A significant body of research highlights the potential of pyridylazo-related compounds to act as kinase inhibitors.[14] Kinases are key enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[14] The pyrazolopyridine scaffold, in particular, has been identified as a core structure in the design of potent and selective kinase inhibitors.[6]

Targeting the PI3K/Akt/mTOR Signaling Pathway

One of the most critical signaling pathways in cancer is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, survival, and angiogenesis.[14] Inhibition of kinases within this pathway is a major strategy in modern cancer therapy.[15] Several pyrazole and pyrazolopyridine-based compounds have been developed as inhibitors of kinases in this pathway, such as Akt and mTOR.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Metal-complex dyes - Wikipedia [en.wikipedia.org]

- 5. jchemrev.com [jchemrev.com]

- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Spectrophotometric investigation of sensitive complexing agents for the determination of zinc in serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Field-deployable spectrophotometric determination of uranium in aqueous systems using Br-PADAP - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. mdpi.com [mdpi.com]

- 14. benchchem.com [benchchem.com]

- 15. chemistry.beloit.edu [chemistry.beloit.edu]

- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

Methodological & Application

Application Notes: Nitro-PAPS Assay for Serum Iron Measurement

Introduction

Iron is a vital trace element essential for numerous physiological processes, including oxygen transport via hemoglobin, energy metabolism, and DNA synthesis. The measurement of serum iron is a critical diagnostic tool for evaluating iron status and diagnosing disorders such as iron deficiency anemia and hemochromatosis.[1] The Nitro-PAPS assay is a direct colorimetric method for the quantitative determination of iron in serum and plasma.[1] This method is valued for its sensitivity and simplicity, making it suitable for high-throughput screening in research and drug development settings.[2][3]

Principle of the Method

The this compound (2-(5-Nitro-2-pyridylazo)-5-(N-propyl-N-sulfopropylamino)phenol) assay is based on a straightforward chemical reaction.[4][5] The core principle involves three main steps:

-

Dissociation: In an acidic medium (e.g., Guanidine hydrochloride buffer at pH 4.8), ferric iron (Fe³⁺) is dissociated from its carrier protein, transferrin.[4]

-

Reduction: A reducing agent, such as ascorbic acid or thiourea, reduces the released ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).[1][4]

-

Complex Formation: The ferrous ions (Fe²⁺) react specifically with the chromogen this compound to form a stable, colored complex.[4]

The intensity of the color produced is directly proportional to the concentration of iron in the sample and is quantified by measuring its absorbance with a spectrophotometer.[4]

Experimental Protocol

1. Materials and Reagents

-

Spectrophotometer or microplate reader capable of measuring absorbance at 580 nm.[4]

-

Cuvettes with a 1 cm light path or 96-well microplates.[4]

-

Calibrated micropipettes and tips.

-

Iron-free disposable plastic tubes.[4]

-

Reagent (R): An aqueous solution typically containing Guanidine hydrochloride (2.2 mol/L), this compound (26 µmol/L), Thiourea (60.0 mmol/L), and a reducing agent, buffered to pH 4.8.[4] The reagent should be stored at 2-8°C and is stable until the expiration date.[4]

-

Iron Calibrator/Standard: An iron standard of known concentration (e.g., 200 µg/dL).

-

Control Sera: Normal and pathological control sera for quality assurance.

-

Deionized or Distilled Water: Must be iron-free.

2. Sample Preparation and Handling

-

Specimen: Fresh, non-hemolyzed serum is the preferred specimen. Heparinized plasma may also be used, but other anticoagulants like EDTA are not suitable.[4][6]

-

Separation: Serum or plasma should be separated from blood cells as soon as possible after collection.[4]

-

Storage: Serum iron is stable for up to 4 days at 20-25°C and for 7 days when stored at 2-8°C.[4]

-

Contamination: Glassware contamination is a major source of error. It is highly recommended to use iron-free disposable plasticware. If glassware must be used, it should be acid-washed with dilute hydrochloric or nitric acid and rinsed thoroughly with iron-free deionized water.[4]

3. Assay Procedure (Manual Method)

-

Setup: Label three cuvettes for Reagent Blank, Calibrator/Standard, and Sample.

-

Pipetting: Dispense reagents according to the volumes in the table below.

| Component | Reagent Blank | Calibrator/Standard | Sample |

| Deionized Water | 100 µL | -- | -- |

| Calibrator/Standard | -- | 100 µL | -- |

| Sample | -- | -- | 100 µL |

| Reagent (R) | 1000 µL | 1000 µL | 1000 µL |

-

Incubation: Mix the contents of each cuvette thoroughly. Incubate for 5 minutes at 37°C or for 10 minutes at 20-25°C.[4]

-

Measurement: Set the spectrophotometer to zero using the Reagent Blank at a wavelength of 578 nm or 582 nm.[4] Immediately read the absorbance of the Calibrator/Standard (A_Standard) and the Sample (A_Sample). The final color is stable for at least one hour.[4]

4. Calculation of Results

The iron concentration in the sample is calculated using the following formula:

Iron Concentration (µg/dL) = (A_Sample / A_Standard) * Standard Concentration (µg/dL)

-

High Concentration Samples: If a sample's iron concentration exceeds the linearity limit of 400 µg/dL, the sample should be diluted 1:1 with a 0.9% sodium chloride solution, the assay repeated, and the final result multiplied by the dilution factor of 2.[4]

Assay Performance and Characteristics

The quantitative data and key parameters for the this compound serum iron assay are summarized below.

| Parameter | Value | Reference |